molecular formula C19H15BrO5 B14164516 Succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester CAS No. 3611-63-0

Succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester

Cat. No.: B14164516
CAS No.: 3611-63-0
M. Wt: 403.2 g/mol
InChI Key: BNKWVICCWVVMCA-UHFFFAOYSA-N
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Description

Succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester is a chemical compound with the molecular formula C19H15BrO5 This compound is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a mono(alpha-2-benzofuranyl-p-bromobenzyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester typically involves the esterification of succinic acid with the corresponding alcohol, alpha-2-benzofuranyl-p-bromobenzyl alcohol . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuranyl derivatives.

Mechanism of Action

The mechanism of action of succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Succinic acid, mono(alpha-2-benzofuranyl) ester
  • Succinic acid, mono(p-bromobenzyl) ester
  • Succinic acid, mono(alpha-2-benzofuranyl-methyl) ester

Uniqueness

Succinic acid, mono(alpha-2-benzofuranyl-p-bromobenzyl) ester is unique due to the presence of both the benzofuranyl and bromobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

3611-63-0

Molecular Formula

C19H15BrO5

Molecular Weight

403.2 g/mol

IUPAC Name

4-[1-benzofuran-2-yl-(4-bromophenyl)methoxy]-4-oxobutanoic acid

InChI

InChI=1S/C19H15BrO5/c20-14-7-5-12(6-8-14)19(25-18(23)10-9-17(21)22)16-11-13-3-1-2-4-15(13)24-16/h1-8,11,19H,9-10H2,(H,21,22)

InChI Key

BNKWVICCWVVMCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Br)OC(=O)CCC(=O)O

Origin of Product

United States

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